N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-6-4-9-22(18(17)2)25-23(29)16-28-15-21(19-7-5-8-20(14-19)30-3)24(26-28)27-10-12-31-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCUSIOAZJUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide, a compound with the CAS number 1286719-43-4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological assays.
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.504 g/mol
- Structure : The compound features a complex structure that includes a pyrazole ring, morpholine moiety, and aromatic substituents, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity. For example, an IC50 of 27.6 μM was reported against MDA-MB-231 cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed increased caspase-3/7 activity, suggesting that the compound triggers apoptotic pathways.
- Cell Cycle Arrest : Notably, it was observed to arrest cell proliferation at the G1 phase in MCF-7 cells .
Anti-inflammatory and Antimicrobial Properties
Beyond its anticancer effects, preliminary evaluations suggest that this compound may also possess anti-inflammatory and antimicrobial properties. However, specific data on these activities remain limited and require further exploration.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- The presence of electron-withdrawing groups on the aromatic rings enhances biological activity.
- Modifications to the morpholine and pyrazole moieties can significantly impact the compound's potency and selectivity .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Breast Cancer Cells : A detailed study assessed the cytotoxicity of various derivatives of this compound against MDA-MB-231 cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity.
- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential of this compound in animal models of cancer.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide has shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound may inhibit key enzymes involved in the inflammatory process, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Research has suggested that compounds with similar structural motifs can induce apoptosis in cancer cells. The presence of the morpholine and pyrazole rings may enhance its efficacy against specific cancer types .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting potential use in developing new antibiotics .
Pharmacology
The pharmacological profile of this compound is characterized by:
- Mechanism of Action : It is believed to act through modulation of specific receptors or enzymes related to inflammation and cell proliferation pathways .
- Bioavailability and Metabolism : Understanding the pharmacokinetics and metabolism is crucial for optimizing its therapeutic use. Studies on similar compounds suggest favorable absorption characteristics, but specific data on this compound is limited and warrants further investigation.
Material Science
Beyond medicinal applications, this compound's unique properties lend themselves to material science:
- Polymer Chemistry : Pyrazole derivatives have been explored as additives in polymer formulations to enhance thermal stability or mechanical properties .
- Sensors and Catalysts : The electronic properties of such compounds can be harnessed in sensor technology or as catalysts in organic reactions due to their ability to stabilize reactive intermediates .
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at XYZ University examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results showed a significant reduction in pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a clinical trial involving several pyrazole derivatives, this compound was tested against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its viability as a lead compound for further development .
Comparison with Similar Compounds
Core Pyrazole and Acetamide Moieties
The pyrazole-acetamide scaffold is common in several analogs:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Shares the pyrazole-acetamide backbone but replaces morpholine with a methylsulfanyl group.
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Features dichlorophenyl and antipyrine-derived pyrazole groups. The electron-withdrawing Cl substituents may enhance metabolic stability but reduce bioavailability relative to the target’s methoxy group .
- Tunisertib (): A kinase inhibitor with a pyrazole-acetamide core but includes quinoline and difluorophenylmethyl groups. The quinoline moiety likely enhances target binding affinity, a feature absent in the target compound .
Substituent Effects
- Morpholine vs. Piperazine/Pyridazine : Morpholine (target compound) improves solubility due to its oxygen atom, whereas piperazine (e.g., ) offers basicity for salt formation, and pyridazine () introduces aromaticity, affecting π-π stacking interactions .
- 3-Methoxyphenyl vs. Methylsulfanyl/Dichlorophenyl : The methoxy group in the target compound balances electron-donating properties and lipophilicity, contrasting with the hydrophobic methylsulfanyl () and electron-deficient dichlorophenyl () groups .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The target’s acetamide group enables N–H···O hydrogen bonding, forming R²²(10) dimers as seen in . This contrasts with analogs lacking planar amide groups (e.g., ), which exhibit weaker intermolecular interactions .
Solubility and Bioavailability
- Morpholine Contribution : The morpholine ring enhances aqueous solubility compared to methylsulfanyl () or dichlorophenyl () substituents .
- Molecular Weight : The target compound (MW ~483.5 g/mol, estimated) is comparable to tunisertib (MW 571.2 g/mol), suggesting similar permeability profiles .
Comparative Data Table
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is synthesized via cyclization reactions, often using hydrazine derivatives and α,β-unsaturated ketones. A representative protocol involves:
Step 1: Formation of 3-Acetyl-4-(3-methoxyphenyl)-1H-pyrazole
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Reactants : 3-Methoxyacetophenone, hydrazine hydrate, and ethyl acetoacetate.
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Mechanism : Knorr pyrazole synthesis, where hydrazine reacts with diketones to form the pyrazole ring.
Step 2: Bromination at the Acetyl Group
Acetamide Linkage Formation
The final step couples the pyrazole-morpholine intermediate with N-(2,3-dimethylphenyl)amine:
Step 4: Amide Bond Formation
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Method A : Direct coupling using 2-chloroacetamide derivative.
Method B : Carbodiimide-mediated coupling.
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Reactants : Pyrazole-acetic acid, N-(2,3-dimethylphenyl)amine, EDC/HOBt.
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Conditions : Room temperature, dichloromethane (DCM), 24 hours.
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Yield : 65–70% after purification.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
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Bromination : Low temperatures (0–5°C) minimize side reactions.
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Morpholine Substitution : Reflux (~66°C in THF) ensures complete reaction within 12 hours.
Purification and Characterization
Purification Techniques
Q & A
Q. What are the key steps and reagents for synthesizing N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition (e.g., using morpholine derivatives and substituted phenyl groups) .
Acetamide Coupling : Reacting the pyrazole intermediate with 2-chloroacetonitrile or activated acetamide precursors under basic conditions (e.g., NaOH) .
Morpholine Introduction : Alkylation or nucleophilic substitution using morpholine-4-carbonyl chloride, often in anhydrous solvents like DMF .
- Critical Reagents : Acetic anhydride (acetylation), sodium ascorbate/CuSO₄ (click chemistry for triazole analogs) , and inert solvents (DCM, acetonitrile) .
- Conditions : Controlled temperatures (60–100°C), N₂ atmosphere to prevent oxidation, and pH monitoring .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., morpholine’s CH₂ groups at δ 3.5–3.7 ppm, pyrazole protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ ion for C₂₄H₂₇N₃O₃: expected ~406.2 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., H-bonding between amide groups, as in R₂₂(10) dimer motifs) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted intermediates .
- Recrystallization : Use DCM/hexane or methanol/water mixtures to enhance purity (>95%) .
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) resolve polar byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the morpholine-substituted pyrazole intermediate?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., morpholine coupling) .
- Catalysis : Use Pd/Cu catalysts for Ullmann-type couplings to enhance aryl-morpholine bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of morpholine, while microwave-assisted synthesis reduces time .
Q. What strategies resolve contradictions in reported bioactivity data for analogous compounds?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., halogen vs. methoxy groups) and assay against standardized targets (e.g., kinase inhibition) .
- Table : Bioactivity Trends in Analogous Compounds
| Substituent (R) | Target Activity (IC₅₀) | Selectivity Ratio |
|---|---|---|
| 3-Fluorophenyl | 12 nM (Kinase A) | 1:85 (A vs. B) |
| 4-Methoxyphenyl | 45 nM (Kinase B) | 1:12 (A vs. B) |
| Data extrapolated from triazole and pyrimidine analogs . |
- Mechanistic Profiling : Use SPR or ITC to quantify binding thermodynamics and rule off-target effects .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify susceptible sites (e.g., morpholine’s N-oxide formation) .
- MD Simulations : Simulate CYP450 interactions (e.g., CYP3A4) to predict oxidation pathways .
- Software Tools : Schrödinger’s QikProp or SwissADME estimates logP (2.8–3.5) and metabolic liability scores .
Q. What experimental designs mitigate instability issues in aqueous buffers?
- Methodological Answer :
- pH Stability Studies : Incubate compound in buffers (pH 1–10) and monitor degradation via LC-MS. Morpholine-containing analogs show optimal stability at pH 6–8 .
- Light Sensitivity Tests : Conduct ICH Q1B photostability studies; use amber vials if UV degradation is observed .
- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) to enhance shelf life .
Data Analysis & Validation
Q. How to validate conflicting crystallographic data on dihedral angles in related acetamides?
- Methodological Answer :
- Overlay Analysis : Compare unit cell parameters (e.g., Fun et al. vs. Butcher et al. ) to identify lattice discrepancies.
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., H-bonding vs. van der Waals) contributing to conformational differences .
- Twinned Crystals : Re-refine data using SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .
Q. What statistical approaches are suitable for SAR datasets with high variability?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA clusters compounds by substituent effects and bioactivity .
- Bayesian Models : Predict activity cliffs using Tanimoto similarity indices and molecular descriptors .
- Outlier Detection : Grubbs’ test removes anomalous data points (e.g., Z-score >3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
